(E)-4-(4-methylphenyl)but-3-en-2-one

Description

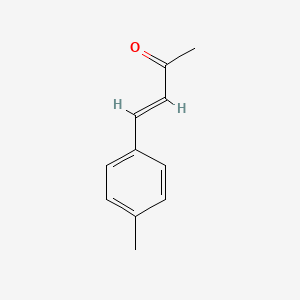

(E)-4-(4-Methylphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system and a para-methyl-substituted aromatic ring. Its structure features a planar (E)-configured double bond between C3 and C4, with the methyl group at the para position of the phenyl ring (Fig. 1). This compound is synthesized via methods such as Claisen-Schmidt condensation or oxidative transformations of furfuryl ketone oximes, as demonstrated in analogous systems .

Key spectroscopic data for characterization include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.49 (d, J = 16.3 Hz, 1H), 7.44 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 6.98 (d, J = 16.2 Hz, 1H), 2.38 (s, 3H), 2.37 (s, 3H) .

- GC-MS: Confirmed via chromatographic analysis with distinct fragmentation patterns .

The para-methyl group acts as a moderate electron-donating substituent, influencing electronic properties and reactivity compared to analogs with stronger electron-donating or withdrawing groups.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methylphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXMUOFSQBSHGN-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062879, DTXSID301288351 | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-84-1, 3160-38-1 | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-en-2-one, 4-(4-methylphenyl)-,(E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methylphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-position of the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: β-substituted chalcones.

Scientific Research Applications

Biological Activities

Research indicates that (E)-4-(4-methylphenyl)but-3-en-2-one exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses inhibitory effects against certain bacterial strains.

- Anti-inflammatory Effects : It has been demonstrated to reduce inflammation markers in cellular models.

- Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

The biological profile of this compound highlights its potential for development into therapeutic agents.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound showed that it effectively downregulated pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its utility in treating inflammatory diseases .

Anticancer Studies

In vitro experiments demonstrated that this compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways. This finding opens avenues for further research into its use as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Structure Description | Unique Characteristics |

|---|---|---|

| 4-(3-Methylphenyl)but-3-en-2-one | Similar but with a methyl group at the meta position | Different biological activity profile |

| 1-(4-Methylphenyl)-1-butene-3-one | A saturated derivative with similar functional groups | Less reactivity due to saturation |

| 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | Contains hydroxyl and isopropyl substituents | Enhanced solubility and potential bioactivity |

This comparative analysis underscores the distinct reactivity patterns of this compound, particularly its specific applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of (E)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of (E)-4-Arylbut-3-en-2-one Derivatives

Key Observations:

Electronic Effects: Strong electron-donating groups (e.g., -N(CH₃)₂) redshift UV-Vis absorption (λₘₐₓ = 375 nm) due to enhanced conjugation and reduced HOMO-LUMO gap . Electron-withdrawing groups (e.g., -NO₂) reduce conjugation, leading to a blueshift (λₘₐₓ = 323 nm) . The para-methyl group in the target compound has a weaker electronic effect, but its steric bulk may influence reactivity in substitution or addition reactions.

Nonlinear Optical (NLO) Properties: The nitro-substituted derivative exhibits higher third-order nonlinear susceptibility (χ³ up to 7.13×10⁻¹³ esu) compared to dimethylamino-substituted analogs, likely due to stronger intramolecular charge transfer . Concentration-dependent χ³ values suggest tunable NLO responses, making these compounds candidates for photonic devices .

Structural and Crystallographic Insights

- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 4-hydroxy derivatives) form intermolecular hydrogen bonds, influencing crystal packing and stability .

- Stereochemical Purity : (E)-isomers dominate in most cases due to thermodynamic stability, though (Z)-isomers can be isolated under specific conditions .

Biological Activity

(E)-4-(4-methylphenyl)but-3-en-2-one, commonly referred to as chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, highlighting its antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of 172.21 g/mol. The compound features a chalcone structure characterized by a phenyl group substituted with a methyl group at the para position, contributing to its unique chemical properties.

Antibacterial Activity

Numerous studies have reported the antibacterial effects of this compound against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence its antibacterial potency.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Research shows that chalcones exhibit MIC values ranging from 0.5 to 2.0 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like tetracycline and ciprofloxacin .

- Mechanism of Action : The antibacterial effect is attributed to the ability of chalcones to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 - 2.0 | MRSA |

| Tetracycline | 1 - 4 | MRSA |

| Ciprofloxacin | 1 - 5 | MRSA |

Anticancer Activity

Chalcones are also recognized for their anticancer properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis.

Case Studies:

- Breast Cancer : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells, with an IC value of approximately 25 μM .

- Mechanisms : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases .

Antioxidant Activity

The antioxidant properties of chalcones contribute to their therapeutic potential by scavenging free radicals and reducing oxidative stress.

Research Findings:

- DPPH Assay : The compound exhibited significant radical scavenging activity in DPPH assays, with an IC value of 30 μM, indicating its potential as an antioxidant agent .

- Comparative Analysis : When compared to other flavonoids, this compound showed comparable antioxidant activity, supporting its use in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the optimized synthetic routes for (E)-4-(4-methylphenyl)but-3-en-2-one in academic research?

The compound is commonly synthesized via Claisen-Schmidt condensation , a base-catalyzed aldol reaction between 4-methylbenzaldehyde and acetone. A microwave-assisted method significantly improves yield and reduces reaction time:

- Method : Dissolve 4-methylbenzaldehyde in acetone, add aqueous NaOH dropwise under microwave irradiation (e.g., 80°C, 15 min). Isolate the product via extraction and purification (e.g., column chromatography). Yields up to 80% have been reported under optimized conditions .

- Key Considerations : Monitor stereoselectivity to ensure the (E)-isomer dominates, confirmed by NMR coupling constants (J = 16 Hz for trans-vinylic protons) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- GC-MS : Provides molecular ion peaks (e.g., m/z 174 [M⁺]) and fragmentation patterns to confirm purity and structural features like the conjugated enone system .

- NMR : Use H NMR to identify vinylic protons (δ 6.5–7.5 ppm for aromatic and δ 6.2–6.8 ppm for α,β-unsaturated ketone protons) and C NMR to confirm carbonyl (δ ~200 ppm) and aromatic carbons .

- FT-IR : Detect carbonyl stretching vibrations (~1670 cm) and C=C stretches (~1600 cm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the crystal structure of this compound?

- Procedure : Grow crystals via slow evaporation (e.g., using ethanol/water). Collect diffraction data with a Mo-Kα source (λ = 0.71073 Å).

- Software : Use SHELXL for structure refinement, leveraging its robust algorithms for handling hydrogen bonding and thermal displacement parameters. ORTEP-3 or WinGX can visualize the final structure .

- Key Metrics : Report R-factors (<0.05), bond lengths (e.g., C=O ~1.22 Å), and torsion angles to validate stereochemistry .

Q. How do hydrogen bonding networks influence the solid-state packing of this compound?

- Analysis : Use graph-set notation (e.g., motifs) to classify intermolecular interactions. The carbonyl oxygen often acts as a hydrogen bond acceptor with adjacent C-H groups (e.g., C-H⋯O interactions, ~2.5 Å).

- Tools : Mercury or CrystalExplorer for visualizing packing diagrams and quantifying interaction energies .

Q. What strategies are used to isolate this compound from natural sources?

- Extraction : From plants (e.g., Narthecium ossifragum), use ethanol/water extraction followed by liquid-liquid partitioning.

- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients. Confirm identity via comparison with synthetic standards using HPLC-DAD or LC-MS .

Q. How can researchers resolve contradictions in analytical data across different batches or methods?

- Case Example : Discrepancies in GC-MS vs. NMR purity assessments may arise from volatile impurities. Cross-validate with H NMR integration and HPLC-UV (λ = 254 nm).

- Statistical Tools : Use principal component analysis (PCA) to cluster batch data and identify outliers .

Mechanistic and Systems-Level Questions

Q. What computational approaches predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cycloxygenase-2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett σ constants .

Q. How can multi-omics approaches elucidate the role of this compound in metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.